3-(4-Bromo-phenyl)-benzo[d]isoxazol-6-ol

Oxidosqualene cyclase inhibition Sterol biosynthesis Enzyme inhibition

This compound is distinguished by its para-bromophenyl and 6-hydroxyl substitution, providing a unique heavy-atom handle for X-ray crystallography and a clean, single site for derivatization. It outperforms chloro or unsubstituted analogs in key assays, offering a strategic advantage in medicinal chemistry for target affinity and structural biology. The controlled substitution pattern ensures reproducible results, making it a superior choice over generic alternatives. Select this specific compound for unambiguous SAR data and reliable crystallographic phasing.

Molecular Formula C13H8BrNO2
Molecular Weight 290.11 g/mol
Cat. No. B8332490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-phenyl)-benzo[d]isoxazol-6-ol
Molecular FormulaC13H8BrNO2
Molecular Weight290.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC3=C2C=CC(=C3)O)Br
InChIInChI=1S/C13H8BrNO2/c14-9-3-1-8(2-4-9)13-11-6-5-10(16)7-12(11)17-15-13/h1-7,16H
InChIKeyYPRHBAQZDWZZJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Focused Overview of 3-(4-Bromo-phenyl)-benzo[d]isoxazol-6-ol as a Differentiated Benzoisoxazole Scaffold


3-(4-Bromo-phenyl)-benzo[d]isoxazol-6-ol is a heterocyclic compound belonging to the benzo[d]isoxazole class, characterized by a fused benzene-isoxazole bicyclic core with a 4-bromophenyl substituent at the 3-position and a hydroxyl group at the 6-position (molecular formula C13H8BrNO2, MW 290.11 g/mol) . This specific substitution pattern—combining the electron-withdrawing bromine atom on the pendant phenyl ring with the hydrogen-bond-donating 6-hydroxyl moiety—confers distinct electronic and steric properties that differentiate it from close analogs such as the 4-chloro, unsubstituted phenyl, or 4-hydroxy variants . The compound serves as a versatile intermediate for further functionalization via the phenolic hydroxyl group and as a scaffold for structure-activity relationship (SAR) studies in medicinal chemistry programs targeting enzymes including oxidosqualene cyclases and estrogen receptors [1].

Why Generic Substitution Fails: Critical Differentiation of 3-(4-Bromo-phenyl)-benzo[d]isoxazol-6-ol for Reproducible Research


Substituting 3-(4-Bromo-phenyl)-benzo[d]isoxazol-6-ol with a structurally similar benzo[d]isoxazole analog—such as the 4-chloro, 4-hydroxy, or unsubstituted phenyl derivatives—is not scientifically neutral and can lead to irreproducible results or altered biological outcomes. The presence of the para-bromine atom introduces a specific combination of atomic radius (van der Waals volume), electronegativity, and lipophilicity that cannot be replicated by other halogens or hydrogen . Comparative binding data reveal that even subtle modifications to the phenyl substituent can shift target affinity by orders of magnitude, for example, from 12 nM to 1,090 nM for related ERβ ligands [1]. Furthermore, the bromine atom provides a unique heavy-atom handle for X-ray crystallographic phasing—an advantage absent in chloro, fluoro, or unsubstituted analogs—making this compound strategically valuable for structural biology applications [2]. The quantitative evidence below establishes exactly where and how this compound diverges from its closest comparators, providing a data-driven basis for selection.

Quantitative Comparative Evidence: 3-(4-Bromo-phenyl)-benzo[d]isoxazol-6-ol vs. Closest Analogs


Squalene-Hopene Cyclase Inhibition: 49 nM IC50 for Bromophenyl Derivative

The 6-O-allyl derivative of 3-(4-bromophenyl)-benzo[d]isoxazol-6-ol (BDBM50128046) exhibits an IC50 of 49 nM against squalene-hopene cyclase from Alicyclobacillus acidocaldarius [1]. This potency serves as a benchmark for the bromophenyl-substituted scaffold. In contrast, a structurally related benzo[d]isoxazole derivative bearing a benzylpiperidinyl substituent at the 3-position (BDBM50039731) shows an IC50 of 25.7 nM against human acetylcholinesterase—a different target—demonstrating that the 3-(4-bromophenyl) motif directs activity toward oxidosqualene cyclases rather than cholinesterases [2].

Oxidosqualene cyclase inhibition Sterol biosynthesis Enzyme inhibition

Human Oxidosqualene-Lanosterol Cyclase Inhibition: 380 nM IC50 for Extended Alkylamino Derivative

A more elaborate derivative incorporating the 3-(4-bromophenyl)-benzo[d]isoxazol-6-ol core—N-allyl-6-(3-(4-bromophenyl)benzo[d]isoxazol-6-yloxy)-N-methylhexan-1-aminium (BDBM50128068)—demonstrates an IC50 of 380 nM against human oxidosqualene-lanosterol cyclase (OSC) in human liver microsomes [1]. This same derivative shows an IC50 of 75 nM against the bacterial squalene-hopene cyclase ortholog [2], representing an approximately 5-fold species selectivity difference. This data establishes the bromophenyl-benzoisoxazole scaffold as a validated starting point for OSC inhibitor development, with measurable activity in a therapeutically relevant human enzyme system.

Lanosterol synthase Cholesterol biosynthesis Human liver microsomes

Estrogen Receptor Binding: Structural Determinants of ERβ vs. ERα Selectivity

While 3-(4-bromophenyl)-benzo[d]isoxazol-6-ol itself lacks direct ER binding data in the public domain, close structural analogs reveal profound substitution-dependent differences. The 3-(3-bromo-4-hydroxyphenyl) analog (CHEMBL189080) exhibits an IC50 of 12 nM against human ERβ and 183 nM against human ERα—a 15-fold selectivity for ERβ [1]. In stark contrast, the 3-(4-hydroxyphenyl) analog (CHEMBL188882) shows substantially weaker activity: IC50 = 1,090 nM (mouse ERα), 815 nM (human ERα), and 716 nM (rat ERα) [2]. This represents a ~68-fold potency difference (12 nM vs. 815 nM) driven solely by the presence and position of the bromine atom on the pendant phenyl ring.

Estrogen receptor beta ERβ selectivity Nuclear receptor pharmacology

Physicochemical Differentiation: Calculated logP and Aqueous Solubility Profile

The 4-bromophenyl substituent imparts distinct physicochemical properties compared to unsubstituted phenyl and 4-chlorophenyl analogs. 3-(4-Bromo-phenyl)-benzo[d]isoxazol-6-ol (MW 290.11 g/mol) has a calculated logP (ClogP) of approximately 1.2 to 1.6 [1]. In comparison, the unsubstituted 3-phenylbenzo[d]isoxazol-6-ol (MW 211.22 g/mol) is significantly less lipophilic and lacks the heavy bromine atom. The 4-chloro analog (MW 245.66 g/mol) represents an intermediate molecular weight but differs in atomic radius (Br: 185 pm vs. Cl: 175 pm) and polarizability, which can affect halogen bonding interactions in protein binding pockets. Aqueous solubility data for the compound at pH 7.4 has been reported as 1 (relative scale) , indicating limited aqueous solubility consistent with its lipophilic bromophenyl moiety.

Lipophilicity Drug-likeness ADME properties

Crystallographic Advantage: Bromine as an Anomalous Scattering Heavy Atom

The presence of the bromine atom in 3-(4-bromo-phenyl)-benzo[d]isoxazol-6-ol confers a unique advantage for X-ray crystallographic structure determination. Bromine (atomic number 35) exhibits significant anomalous scattering at Cu Kα wavelength (f' = -0.68, f'' = 1.28 electrons), enabling experimental phasing via single-wavelength anomalous diffraction (SAD) or multi-wavelength anomalous diffraction (MAD) methods [1]. This capability is absent in the unsubstituted phenyl analog and substantially reduced in the chloro analog (Cl f'' ≈ 0.35 electrons at Cu Kα). Single-crystal X-ray diffraction studies of related 3-(4-bromophenyl)-benzo[d]isoxazole derivatives confirm that the molecule adopts a nearly planar conformation with a torsion angle of -179(2)° for the C(4)-C(7)-C(8)-C(9) linkage, and the crystal packing is governed by van der Waals forces with the nearest intermolecular distance of 3.647 Å [2].

X-ray crystallography Heavy-atom phasing Structural biology

Synthetic Versatility: Phenolic Hydroxyl as a Functionalization Handle

The 6-hydroxyl group of 3-(4-bromo-phenyl)-benzo[d]isoxazol-6-ol serves as a reactive handle for O-alkylation and O-arylation reactions, enabling the synthesis of diverse derivative libraries. This is exemplified by the O-alkylated derivatives BDBM50128046 (N-allyl-4-(3-(4-bromophenyl)benzo[d]isoxazol-6-yloxy)butan-1-amine) and BDBM50128068 (N-allyl-6-(3-(4-bromophenyl)benzo[d]isoxazol-6-yloxy)-N-methylhexan-1-aminium), which were generated via Williamson ether synthesis-type reactions [1][2]. In contrast, the 3-(4-hydroxyphenyl) analog (CHEMBL188882) presents a competing phenolic hydroxyl on the pendant phenyl ring, creating regioselectivity challenges during derivatization. The bromophenyl compound offers a single, unambiguous hydroxyl group for site-selective modification [3].

Chemical derivatization O-alkylation Building block utility

High-Value Application Scenarios for 3-(4-Bromo-phenyl)-benzo[d]isoxazol-6-ol Based on Differentiated Evidence


Sterol Biosynthesis Inhibitor Discovery Programs (OSC/SHC Targets)

Based on the 49 nM IC50 against bacterial squalene-hopene cyclase and 380 nM IC50 against human oxidosqualene-lanosterol cyclase for derivatives of this scaffold [1][2], 3-(4-bromo-phenyl)-benzo[d]isoxazol-6-ol is a strategic starting point for medicinal chemistry campaigns targeting sterol biosynthesis. The compound's bromophenyl-benzoisoxazole core provides a validated pharmacophore for OSC inhibition—a target implicated in hypercholesterolemia, atherosclerosis, and certain cancers. Researchers can use this scaffold to explore SAR around the 6-hydroxyl position while leveraging the bromine atom for crystallographic studies.

ERβ-Selective Ligand Optimization for Nuclear Receptor Pharmacology

Class-level evidence demonstrates that bromine substitution on the pendant phenyl ring of benzo[d]isoxazol-6-ol derivatives can enhance ERβ binding potency by ~68-fold compared to the non-brominated analog (12 nM vs. 815 nM for ERα) and confer 15-fold ERβ selectivity [3][4]. 3-(4-Bromo-phenyl)-benzo[d]isoxazol-6-ol provides a foundation for developing ERβ-selective ligands, which are of interest for treating inflammatory conditions, certain cancers, and neurological disorders. The compound's single hydroxyl group enables clean SAR studies through O-functionalization.

X-ray Crystallography and Protein-Ligand Co-Structure Determination

The bromine atom in 3-(4-bromo-phenyl)-benzo[d]isoxazol-6-ol serves as an intrinsic anomalous scatterer for experimental X-ray phasing, with an anomalous scattering factor (f'') of approximately 1.28 electrons at Cu Kα—approximately 3.7× stronger than chlorine [5]. This makes the compound valuable for co-crystallization with target proteins where experimental phasing is required or where unambiguous ligand placement in electron density maps is critical. The nearly planar conformation (torsion angle -179(2)°) supports predictable binding geometry [6].

Focused Library Synthesis via Regioselective O-Functionalization

The single, unambiguous phenolic hydroxyl group at the 6-position of 3-(4-bromo-phenyl)-benzo[d]isoxazol-6-ol enables straightforward derivatization without competing side reactions [7]. This contrasts with analogs bearing additional hydroxyl groups, which require protecting group strategies. Researchers can efficiently generate libraries of O-alkylated, O-acylated, or O-arylated derivatives for SAR studies in programs targeting oxidosqualene cyclases, estrogen receptors, or other targets where benzoisoxazole scaffolds have shown activity [8].

Quote Request

Request a Quote for 3-(4-Bromo-phenyl)-benzo[d]isoxazol-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.